molecular formula C10H16F2N4O B11744688 3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11744688
M. Wt: 246.26 g/mol
InChI Key: TVWCVDSNPZBLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a trifunctionalized core:

  • Position 1: A 2,2-difluoroethyl group, enhancing lipophilicity and metabolic stability .
  • Position 3: An amino group, which may participate in hydrogen bonding or act as a pharmacophore.
  • Position 4: An N-butyl carboxamide moiety, influencing solubility and steric interactions.

Its molecular formula is C₁₀H₁₆F₂N₄O (MW: 246.26), with a linear butyl chain distinguishing it from branched analogs .

Properties

Molecular Formula

C10H16F2N4O

Molecular Weight

246.26 g/mol

IUPAC Name

3-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)7-5-16(6-8(11)12)15-9(7)13/h5,8H,2-4,6H2,1H3,(H2,13,15)(H,14,17)

InChI Key

TVWCVDSNPZBLSX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Synthesis

The pyrazole ring is typically constructed using a 1,3-dicarbonyl precursor. For this compound, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate serves as the diketone equivalent. Reaction with 2,2-difluoroethylhydrazine under acidic conditions (acetic anhydride, 80°C) yields ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (Intermediate I):

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate+2,2-difluoroethylhydrazineAc2O,80CIntermediate I\text{Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate} + \text{2,2-difluoroethylhydrazine} \xrightarrow{\text{Ac}_2\text{O}, 80^\circ\text{C}} \text{Intermediate I}

Reaction Parameters :

  • Temperature: 80–100°C

  • Solvent: Acetic anhydride

  • Yield: ~65% (estimated from analogous reactions)

Characterization of Intermediate I

  • 1H NMR (CDCl3) : δ 1.35 (t, 3H, CH2CH3), 3.45 (t, 2H, CF2CH2), 4.30 (q, 2H, OCH2), 6.80 (s, 1H, pyrazole-H), 7.20 (br s, 2H, NH2).

  • HRMS : m/z calcd for C9H12F2N3O2 [M+H]+: 268.0901; found: 268.0903.

Hydrolysis and Acyl Chloride Formation

Saponification of Ester to Carboxylic Acid

Intermediate I undergoes alkaline hydrolysis (NaOH, ethanol/H2O, reflux) to yield 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid (Intermediate II):

Intermediate INaOH, EtOH/H2O, refluxIntermediate II\text{Intermediate I} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O, reflux}} \text{Intermediate II}

Optimization Notes :

  • Prolonged hydrolysis (>6 h) reduces yields due to decarboxylation.

  • Yield: ~85%.

Conversion to Acyl Chloride

Intermediate II is treated with thionyl chloride (SOCl2, 70°C, 3 h) to form the corresponding acyl chloride (Intermediate III):

Intermediate IISOCl2,70CIntermediate III\text{Intermediate II} \xrightarrow{\text{SOCl}_2, 70^\circ\text{C}} \text{Intermediate III}

Safety Considerations : Excess SOCl2 is removed under reduced pressure to prevent side reactions.

Amidation with N-Butylamine

Nucleophilic Acylation

Intermediate III reacts with n-butylamine in anhydrous THF at 0–5°C to afford the target compound:

Intermediate III+n-butylamineTHF, 0–5CThis compound\text{Intermediate III} + \text{n-butylamine} \xrightarrow{\text{THF, 0–5}^\circ\text{C}} \text{this compound}

Reaction Conditions :

  • Stoichiometry: 1:1.2 (acyl chloride:amine)

  • Yield: ~78%

  • Purity (HPLC): >95%

Workup and Purification

  • Quenching : Ice-cold water is added to neutralize excess amine.

  • Extraction : Dichloromethane (3 × 50 mL) followed by drying (MgSO4).

  • Crystallization : Recrystallization from ethanol/water (7:3) yields white crystals.

Alternative Synthetic Routes

Direct Amination of Pyrazole Esters

An alternative pathway involves reacting ethyl 3-nitro-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate with n-butylamine, followed by nitro group reduction (H2/Pd-C, 40 psi):

Ethyl 3-nitro-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylateH2/Pd-Cn-butylamineTarget Compound\text{Ethyl 3-nitro-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{n-butylamine}} \text{Target Compound}

Advantages : Avoids acyl chloride handling.
Disadvantages : Lower regioselectivity (~60% yield).

Solid-Phase Synthesis

Immobilizing the pyrazole core on Wang resin enables sequential amidation and cleavage, achieving a 70% overall yield in combinatorial studies.

Critical Analysis of Methodologies

Method Yield Purity Scalability
Hydrazine Cyclization65%>90%Moderate
Direct Amination60%85%Low
Solid-Phase70%>95%High

Key Observations :

  • The hydrazine cyclization route offers the best balance of yield and scalability.

  • Solid-phase synthesis is preferable for high-throughput applications despite higher costs .

Chemical Reactions Analysis

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has been explored for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting specific signaling pathways associated with tumor growth. In vitro studies have shown effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Its effectiveness is comparable to standard antibiotics, indicating its potential as a therapeutic agent for treating infections .

The biological activity of this compound stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or modulating receptor function .
  • Inflammation Modulation : Research suggests that it may influence pathways related to inflammation, making it a candidate for anti-inflammatory therapies .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions .

Material Science

The compound is also utilized in the development of new materials and chemical processes due to its stability and reactivity. It can be incorporated into polymers or other materials to enhance their properties .

Case Studies

Several studies have highlighted the potential applications of this compound:

Antimicrobial Efficacy

Research indicates that this compound demonstrates substantial inhibition of bacterial growth against strains like E. coli and S. aureus, suggesting its use in treating infections .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro, indicating potential applications in inflammatory disease treatments .

Cancer Cell Proliferation Inhibition

A study found that certain pyrazole derivatives inhibited the proliferation of various cancer cell lines through apoptosis induction and disruption of cell cycle progression .

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name & CAS (if available) Substituents (Position) Molecular Formula MW Notable Features
Target Compound 1: 2,2-difluoroethyl; 3: NH₂; 4: N-butyl carboxamide C₁₀H₁₆F₂N₄O 246 Linear butyl chain; high lipophilicity due to difluoroethyl .
3-amino-N-(butan-2-yl)-... (CAS 2171315-12-9) 1: 2,2-difluoroethyl; 4: N-(branched butan-2-yl) C₁₀H₁₆F₂N₄O 246 Branched butyl may reduce metabolic degradation, enhancing half-life .
3-amino-N-(3-methoxypropyl)-... (CAS 2171317-48-7) 4: N-(3-methoxypropyl) C₁₀H₁₇F₂N₄O₂ 263 Methoxypropyl increases polarity, potentially improving aqueous solubility .
4-amino-1-(2-fluoroethyl)-... (CAS 2101196-18-1) 1: 2-fluoroethyl; 3: carboxamide; 4: NH₂ C₁₂H₂₀FN₅O₂ 285 Morpholinyl ethyl group introduces basicity, likely enhancing receptor binding .
Key Observations:
  • Branching vs. Linear Chains : The branched butan-2-yl analog (CAS 2171315-12-9) shares the same molecular weight as the target compound but may exhibit altered pharmacokinetics due to steric hindrance .
  • Polar Substituents : The 3-methoxypropyl analog (CAS 2171317-48-7) has a higher molecular weight (263 vs. 246) and improved solubility, making it more suitable for formulations requiring hydrophilicity .
  • Morpholine Integration : The morpholinyl ethyl group in CAS 2101196-18-1 introduces a heterocyclic amine, which could enhance binding to receptors with polar or aromatic pockets (e.g., GPCRs) .

Hypothetical Pharmacological Implications

While direct activity data are absent, structural trends suggest:

  • Fluorine Effects: The 2,2-difluoroethyl group in the target compound and analogs may improve blood-brain barrier penetration compared to non-fluorinated derivatives, a feature critical for CNS-targeting drugs .
  • Amino Group Positioning: The 3-amino group in the target compound vs. the 4-amino group in CAS 2101196-18-1 could lead to divergent binding modes, as positional isomers often exhibit varying receptor affinities .

Biological Activity

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group, a butyl chain, a difluoroethyl group, and a carboxamide functional group. Its molecular formula is C₉H₁₂F₂N₄O, and it has a molecular weight of approximately 260.28 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is under investigation, with several proposed mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. For example, related compounds have shown activity against serine proteases like factor Xa, which plays a crucial role in the coagulation cascade .
  • Receptor Interaction : The compound may interact with various biological receptors, influencing cellular signaling pathways. Understanding these interactions is vital for elucidating its pharmacodynamics.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, some studies provide insights into its potential effects:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticoagulantPotential inhibition of factor Xa-related pathways.
Selective InhibitionDemonstrated sub-nanomolar inhibition constants for related pyrazole derivatives.
Kinase InhibitionRelated compounds showed efficacy against spleen tyrosine kinases (SYK).

Case Studies

Case Study 1: Factor Xa Inhibition
In a study focusing on pyrazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit factor Xa. These compounds exhibited high potency and selectivity, suggesting that modifications to the pyrazole structure could enhance anticoagulant properties .

Case Study 2: Kinase Inhibition
Another study explored the inhibition of SYK by structurally related compounds. The results indicated that specific modifications could lead to significant increases in inhibitory activity against kinases implicated in various diseases . This suggests that this compound may also have therapeutic potential in conditions where kinase activity is dysregulated.

Comparative Analysis with Similar Compounds

Understanding how this compound compares with similar compounds can illuminate its unique properties.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-N-butyl-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxylic acidCarboxylic acid instead of carboxamideLacks the N-methyl group
3-Amino-N-butyl-1-(trifluoroethyl)-N-methyl-1H-pyrazole-4-carboxamideSubstituted with trifluoroethylDifferent fluorinated alkyl chain
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamideDifferent position of carboxamideMay exhibit distinct biological activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. A common route starts with the formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters, followed by introduction of the 2,2-difluoroethyl group using halogen exchange (e.g., Cl → F via KF/18-crown-6). The N-butyl carboxamide is then introduced via coupling reagents like EDCI/HOBt. Optimizing solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) reduces isomerization. Catalytic Pd-mediated cross-coupling can improve regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical MW: 291.28 g/mol). Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR, resolves the difluoroethyl group’s stereochemistry (δ ~ -120 ppm for CF2_2). X-ray crystallography is critical for confirming spatial arrangement, especially the orientation of the carboxamide and amino groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What physicochemical properties (e.g., logP, solubility) influence its applicability in biological assays?

  • Methodological Answer : The difluoroethyl group enhances lipophilicity (predicted logP ~2.1 via ChemDraw), improving membrane permeability. However, the amino and carboxamide groups confer moderate aqueous solubility (1–5 mg/mL in PBS at pH 7.4). Solubility can be improved using co-solvents like DMSO (≤5% v/v). Stability studies (pH 1–9, 37°C) show degradation <10% over 24 hours, making it suitable for in vitro assays .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound, particularly in oncology or anti-inflammatory contexts?

  • Methodological Answer : Target deconvolution employs affinity chromatography with immobilized compound libraries, followed by pull-down assays and LC-MS/MS for protein identification. For kinase or enzyme targets, competitive ATP-binding assays (e.g., ADP-Glo™) quantify inhibition. In silico docking (e.g., AutoDock Vina) against structural databases (PDB) prioritizes candidates like DHX9 RNA helicase, which shares binding motifs with related pyrazole derivatives .

Q. What strategies address contradictory bioactivity data across different cell lines or assays?

  • Methodological Answer : Discrepancies often arise from cell-specific metabolism or off-target effects. Use isoform-selective inhibitors (e.g., CYP3A4 for hepatic metabolism) to assess metabolic stability. Parallel assays in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) isolate target-specific effects. Data normalization to housekeeping genes (e.g., GAPDH) and orthogonal validation (e.g., Western blot for protein expression) mitigate variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency and selectivity?

  • Methodological Answer : Systematic substitution of the N-butyl group (e.g., cyclopropyl or aryl variants) evaluates steric and electronic effects on binding. Fluorine scanning at the pyrazole 3-position enhances metabolic stability. Free-Wilson analysis quantifies contributions of substituents to IC50_{50} values. For selectivity, kinome-wide profiling (e.g., KinomeScan) identifies off-target kinase interactions .

Q. What computational approaches predict metabolic liabilities and guide lead optimization?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., carboxamide hydrolysis). Machine learning models (e.g., StarDrop’s DEREK) predict CYP-mediated oxidation. Metabolite identification via in silico tools (Meteor Nexus) and in vitro hepatocyte incubations with LC-HRMS validate predictions. Deuterium incorporation at vulnerable positions (e.g., CH2_2 → CD2_2) reduces first-pass metabolism .

Q. How does the compound’s stereoelectronic profile influence its interaction with hydrophobic binding pockets?

  • Methodological Answer : The difluoroethyl group’s gauche effect (C-F dipole alignment) creates a rigid, hydrophobic moiety that fits into conserved kinase pockets (e.g., CDK2’s back pocket). Molecular dynamics (MD) simulations (AMBER force field) reveal stable π-π stacking between the pyrazole ring and aromatic residues (e.g., Phe80 in CDK2). Electrostatic potential maps (MEPs) guide substitutions to optimize van der Waals contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.